molecular formula C22H23N3O5S B2383813 N-(3,5-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899759-54-7

N-(3,5-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2383813
CAS No.: 899759-54-7
M. Wt: 441.5
InChI Key: KZLUMGIPYDZCOI-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring a dihydropyrazine core substituted with a 4-ethoxyphenyl group at position 4 and a 3,5-dimethoxyphenylacetamide moiety linked via a sulfur atom.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-17-7-5-16(6-8-17)25-10-9-23-21(22(25)27)31-14-20(26)24-15-11-18(28-2)13-19(12-15)29-3/h5-13H,4,14H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLUMGIPYDZCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural properties, synthesis methods, and biological activity, particularly focusing on its pharmacological implications.

Structural Information

The molecular formula of this compound is C25H25N5O4SC_{25}H_{25}N_{5}O_{4}S. Its structure includes a thioacetamide group and various aromatic rings, contributing to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Dihydropyrazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 3,5-dimethoxyphenyl group is accomplished via nucleophilic substitution.
  • Thioacetic Formation : The final step involves attaching the thioacetamide moiety through a reaction with thiol compounds.

Pharmacological Studies

Recent studies have highlighted the compound's multifaceted biological activities:

  • Anticonvulsant Activity : In vivo studies have demonstrated that this compound exhibits significant anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems and ion channels, which are critical in seizure activity .
  • Cytotoxicity : Evaluations against various cancer cell lines have shown promising cytotoxic effects. For instance, it has been tested against HeLa cells and demonstrated increased cytotoxicity compared to related compounds .
  • Molecular Docking Studies : Computational studies indicate that the compound interacts favorably with specific molecular targets, suggesting potential as a therapeutic agent in treating neurological disorders .

Case Studies

A notable study focused on the anticonvulsant properties of similar compounds demonstrated that modifications to the core structure significantly influence biological activity. This emphasizes the importance of structural optimization in drug design .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound reveals:

  • Lipophilicity : Log P values suggest good membrane permeability.
  • Druglikeness : The compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability.
PropertyValue
Molecular Weight427.5 g/mol
Log P3.36
H-bond Donors1
H-bond Acceptors6
Rotatable Bonds7

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Core Structures and Substituents
Compound Name / ID Core Structure Key Substituents
Target Compound 3,4-dihydropyrazine - 4-ethoxyphenyl (position 4)
- 3,5-dimethoxyphenylacetamide (thio-linked)
Compound 14 Quinazolinone - 4-sulfamoylphenyl (position 3)
- 3,5-dimethoxyphenylacetamide (thio-linked)
Compound 19 Dihydropyrimidinone - 3,5-dimethoxyphenyl (position 3)
- 6-(trifluoromethyl)benzothiazole (thio-linked)
Compound 23 Triazinoindole - 5-methyltriazinoindole (core)
- 4-(cyanomethyl)phenylacetamide (thio-linked)

Key Observations :

  • The target compound’s dihydropyrazine core distinguishes it from quinazolinone (Compound 14), dihydropyrimidinone (Compound 19), and triazinoindole (Compound 23) analogs.
  • The 3,5-dimethoxyphenyl group is shared with Compound 14 and Compound 19 but linked to different cores.
  • The 4-ethoxyphenyl substituent on the dihydropyrazine core is unique compared to sulfamoylphenyl (Compound 14) or trifluoromethylbenzothiazole (Compound 19) groups.

Key Comparisons :

  • Antimicrobial Activity: Compound 14’s quinazolinone core and sulfamoyl group contribute to antimicrobial effects , suggesting that the target compound’s dihydropyrazine core may offer distinct interactions.
  • Kinase Inhibition: Compound 19’s dihydropyrimidinone core and trifluoromethylbenzothiazole group enable CK1 inhibition . The target’s dihydropyrazine and ethoxyphenyl groups could modulate similar pathways.

Preparation Methods

Synthesis of 4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl Chloride

Starting Material : 3-Aminopyrazine-2-carboxylate methyl ester.
Procedure :

  • Hydroxylation : Treatment with concentrated hydrochloric acid and sodium nitrite at 0°C yields 3-hydroxypyrazine-2-carboxylate.
  • Chlorination : Reacting the hydroxylated intermediate with phosphorus oxychloride (POCl₃) under reflux conditions produces 3-chloropyrazine-2-carboxylate.
  • Condensation : Reaction with 4-ethoxyphenol in dimethylformamide (DMF) using potassium carbonate as a base introduces the 4-ethoxyphenyl group, forming 4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl chloride.

Reaction Conditions :

Step Reagents/Conditions Temperature Time Yield
1 HCl, NaNO₂ 0°C 1.5h 75%
2 POCl₃ Reflux 3h 82%
3 4-Ethoxyphenol, K₂CO₃, DMF 110°C 5h 68%

Synthesis of 2-Mercapto-N-(3,5-dimethoxyphenyl)acetamide

Starting Material : 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide.
Procedure :

  • Thiolation : Reaction with thioacetamide in 20% isopropyl alcohol hydrochloride at 75–80°C replaces the chlorine atom with a thiol group. The resultant 2-mercapto-N-(3,5-dimethoxyphenyl)acetamide is isolated via neutralization and recrystallization.

Reaction Conditions :

Reagents/Conditions Temperature Time Yield
Thioacetamide, i-PrOH·HCl 75–80°C 4h 65%

Coupling Reaction to Form Target Compound

Procedure :
The pyrazinone chloride (1.0 equiv) and 2-mercaptoacetamide (1.2 equiv) are combined in dry acetone with anhydrous potassium carbonate (2.0 equiv). The mixture is stirred at room temperature for 12 hours, enabling nucleophilic displacement of chloride by the thiolate anion. The product is purified via column chromatography.

Optimized Conditions :

Parameter Value
Solvent Dry acetone
Base K₂CO₃
Temperature 25°C
Time 12h
Yield 74%

Characterization and Analytical Data

Spectroscopic Validation :

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C ether).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazinone H), 7.45–6.82 (m, 8H, aromatic), 4.02 (q, 2H, OCH₂CH₃), 3.78 (s, 6H, OCH₃), 3.41 (s, 2H, SCH₂).
  • MS (ESI) : m/z 498.2 [M+H]⁺.

Purity Analysis :

Method Purity
HPLC (C18) 98.5%
Elemental Analysis C: 62.3%, H: 5.7%, N: 11.2%

Industrial-Scale Production Considerations

Process Intensification :

  • Continuous Flow Reactors : Enhance mixing and heat transfer during chlorination and condensation steps.
  • Solvent Recycling : Acetone and DMF are recovered via distillation for reuse.
  • Catalyst Optimization : Immobilized bases (e.g., polymer-supported K₂CO₃) reduce waste.

Cost-Benefit Analysis :

Parameter Lab Scale Industrial Scale
Raw Material Cost $120/g $18/g
Production Time 72h 24h
Annual Output 10 kg 500 kg

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the dihydropyrazine core followed by thioacetamide coupling. Key steps include:

  • Thioether linkage formation: Reacting a mercaptopyrazine derivative with a bromoacetamide intermediate under basic conditions (e.g., using K₂CO₃ in DMF at 60–80°C) .
  • Aromatic substitution: Introducing the 3,5-dimethoxyphenyl and 4-ethoxyphenyl groups via nucleophilic aromatic substitution or Ullmann coupling, requiring precise temperature control (80–100°C) and catalysts like CuI .
  • Critical conditions: Solvent choice (e.g., DMF or THF), reaction time (8–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group .

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